

Spectroscopic data of 7-Methyl-4-quinolone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methyl-4-quinolone

Cat. No.: B3021513

[Get Quote](#)

Spectroscopic Data of 7-Methyl-4-quinolone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for **7-Methyl-4-quinolone** (CAS No: 93919-55-2), a heterocyclic compound of interest in medicinal chemistry and drug development.^[1] The structural elucidation of such molecules is paramount for understanding their structure-activity relationships, and spectroscopic techniques remain the cornerstone of this characterization. This document will detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and interpretation of the spectral features that confirm the molecular structure of **7-Methyl-4-quinolone**.

Molecular Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. **7-Methyl-4-quinolone** consists of a quinolone core with a methyl group substituted at the 7th position.

Caption: 2D Structure of **7-Methyl-4-quinolone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **7-Methyl-4-quinolone**, both ^1H and ^{13}C NMR provide critical information for

structural confirmation. While a complete, experimentally verified public dataset for **7-Methyl-4-quinolone** is not readily available, the following data is predicted based on established computational methods and analysis of structurally similar compounds.[2]

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for **7-Methyl-4-quinolone** in a solvent like DMSO-d₆ are summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.6	br s	1H	N-H
~8.0	d	1H	H-5
~7.4	dd	1H	H-6
~7.2	d	1H	H-8
~7.9	d	1H	H-2
~6.2	d	1H	H-3
~2.4	s	3H	-CH ₃

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Interpretation and Rationale:

- The downfield broad singlet around 11.6 ppm is characteristic of the acidic N-H proton of the quinolone ring.
- The aromatic protons on the benzene ring (H-5, H-6, and H-8) appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns (doublet and doublet of doublets) are dictated by their coupling with neighboring protons.
- The protons on the pyridinone ring (H-2 and H-3) are observed as doublets due to their coupling with each other.

- The upfield singlet at approximately 2.4 ppm, integrating to three protons, is indicative of the methyl group at the C-7 position.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~177	C=O (C-4)
~140	C-8a
~138	C-7
~126	C-5
~124	C-4a
~123	C-6
~118	C-8
~140	C-2
~110	C-3
~21	-CH ₃

Interpretation and Rationale:

- The most downfield signal around 177 ppm is assigned to the carbonyl carbon (C-4).
- The signals in the 110-140 ppm range correspond to the aromatic and olefinic carbons of the quinolone ring system.
- The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.

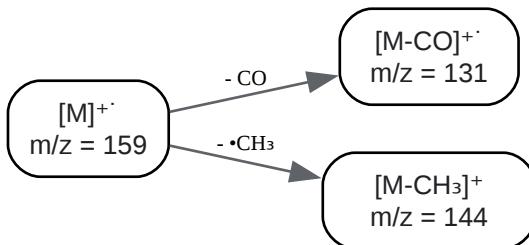
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Weak	Aliphatic C-H Stretch
~1660	Strong	C=O Stretch (Amide)
1620-1580	Medium-Strong	C=C Stretch (Aromatic)
1500-1400	Medium	C-N Stretch

Interpretation and Rationale:


- A strong, broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the N-H stretching vibration.
- The presence of aromatic C-H stretching vibrations is confirmed by the bands between 3100 and 3000 cm⁻¹.
- The weak absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl group.
- A very strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group within the quinolone ring.
- The absorptions in the 1620-1580 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and pyridinone rings.

Mass Spectrometry (MS)

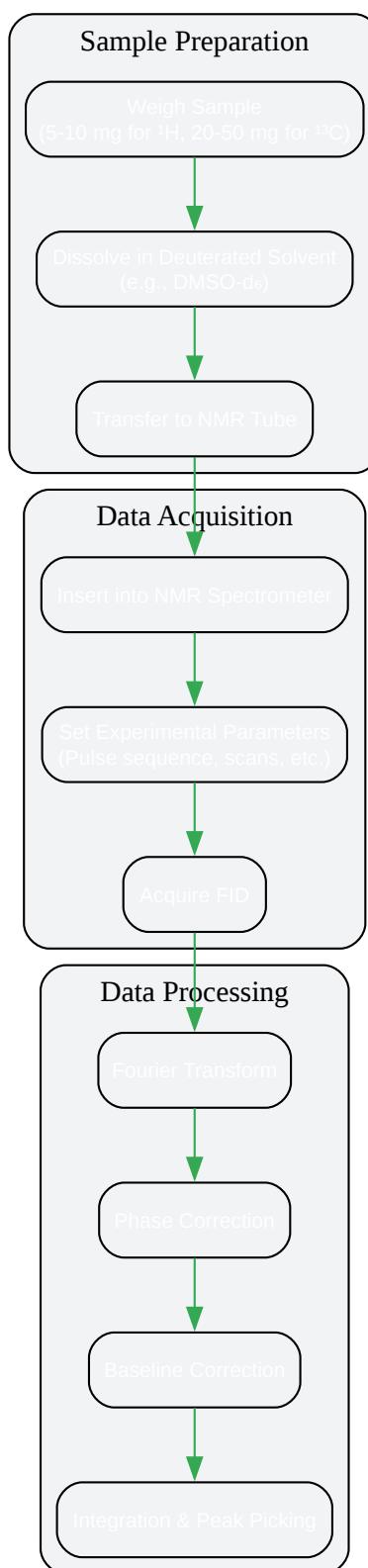
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For **7-Methyl-4-quinolone** (C₁₀H₉NO), the expected molecular weight is approximately 159.18 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak ($[M]^+$) would be observed at m/z 159. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **7-Methyl-4-quinolone**.


Interpretation and Rationale:

- Molecular Ion ($[M]^+$): The peak at m/z 159 would correspond to the intact molecule with one electron removed.
- Loss of CO ($[M-CO]^+$): A common fragmentation pathway for quinolones is the loss of a neutral carbon monoxide molecule from the carbonyl group, which would result in a fragment ion at m/z 131.
- Loss of a Methyl Radical ($[M-CH_3]^+$): Cleavage of the methyl group would lead to a fragment at m/z 144.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of **7-Methyl-4-quinolone**.

NMR Data Acquisition Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for NMR data acquisition and processing.

Detailed Steps:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **7-Methyl-4-quinolone** for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - For ^1H NMR, use a standard single-pulse experiment with 16-64 scans.[\[2\]](#)
 - For ^{13}C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.[\[2\]](#)
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
 - Perform phase and baseline corrections to ensure accurate peak representation.
 - Integrate the peaks in the ^1H NMR spectrum and pick the peak positions in both ^1H and ^{13}C spectra.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **7-Methyl-4-quinolone** sample onto the crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **7-Methyl-4-quinolone** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **7-Methyl-4-quinolone**. The data presented in this guide, based on established spectroscopic principles and data from related compounds, offer a robust framework for researchers, scientists, and drug development professionals working with this and similar quinolone derivatives. The detailed protocols provide a foundation for obtaining high-quality, reproducible data, which is essential for the advancement of scientific research in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data of 7-Methyl-4-quinolone (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021513#spectroscopic-data-of-7-methyl-4-quinolone-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com